The synthesis of 6-methyl-4-((1-(2-(thiophen-3-yl)acetyl)pyrrolidin-3-yl)oxy)-2H-pyran-2-one typically involves several key steps:
For industrial production, optimizing these synthetic routes is crucial to maximize yield and purity. Techniques such as continuous flow reactors may be used for better control over reaction conditions, alongside purification methods like recrystallization or chromatography.
The molecular structure of 6-methyl-4-((1-(2-(thiophen-3-yl)acetyl)pyrrolidin-3-yl)oxy)-2H-pyran-2-one features:
The compound's structure can be represented using SMILES notation as Cc1cc(OC2CCN(C(=O)Cc3ccsc3)C2)cc(=O)o1
, which provides insight into its connectivity and functional groups .
6-methyl-4-((1-(2-(thiophen-3-yl)acetyl)pyrrolidin-3-yl)oxy)-2H-pyran-2-one can undergo various chemical reactions:
Common reagents for these reactions include:
These reactions are typically conducted under controlled temperature and solvent conditions to achieve desired outcomes.
The physical and chemical properties of 6-methyl-4-((1-(2-(thiophen-3-yl)acetyl)pyrrolidin-3-yl)oxy)-2H-pyran-2-one include:
Property | Value |
---|---|
Molecular Formula | CHN OS |
Molecular Weight | 319.4 g/mol |
Density | Not Available |
Boiling Point | Not Available |
Melting Point | Not Available |
These properties indicate that while some data is lacking, the compound's molecular weight and formula provide insights into its potential solubility and reactivity .
6-methyl-4-((1-(2-(thiophen-3-yl)acetyl)pyrrolidin-3-yl)oxy)-2H-pyran-2-one shows promise in several scientific applications:
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2